TAFIa Inhibition Potency (Ki) Compared to BX 528 and DS-1040
UK-396082 inhibits TAFIa with a Ki of 10 nM [1]. The phosphinate peptide mimetic BX 528 exhibits a higher potency (Ki = 2 nM) [2], while the small-molecule DS-1040 shows an IC50 of 5.92 nM against human TAFIa [3]. UK-396082 occupies a moderate potency tier among clinical-stage TAFIa inhibitors, balancing target engagement with favorable selectivity.
| Evidence Dimension | TAFIa inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | BX 528: Ki = 2 nM; DS-1040: IC50 = 5.92 nM (human) |
| Quantified Difference | UK-396082 is 5-fold less potent than BX 528 (10 vs 2 nM) and ~1.7-fold less potent than DS-1040 (10 vs 5.9 nM) |
| Conditions | Enzymatic assays using purified TAFIa or plasma-based activity kits |
Why This Matters
Understanding the relative potency of UK-396082 against other TAFIa inhibitors is critical for selecting the appropriate tool compound for dose-response studies and in vivo efficacy models.
- [1] Bunnage ME, et al. J Med Chem. 2007;50(24):6095-103. View Source
- [2] Adler M, et al. Acta Crystallogr D Biol Crystallogr. 2008;64(Pt 2):149-57. View Source
- [3] MedChemExpress. DS-1040 Tosylate product page. View Source
